Carbamic acid,N-[(1S)-1-(4-aminophenyl)ethyl]-, 1,1-dimethylethyl ester
Description
Carbamic acid,N-[(1S)-1-(4-aminophenyl)ethyl]-, 1,1-dimethylethyl ester is a chiral tert-butyl carbamate derivative characterized by a (1S)-configured ethyl group bearing a 4-aminophenyl substituent. This compound belongs to a class of protected amines widely used in pharmaceutical synthesis to stabilize reactive amine groups during multi-step reactions. The tert-butyloxycarbonyl (Boc) group serves as a temporary protective moiety, enabling selective deprotection under acidic conditions (e.g., trifluoroacetic acid) .
Properties
IUPAC Name |
tert-butyl N-[(1S)-1-(4-aminophenyl)ethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-9(10-5-7-11(14)8-6-10)15-12(16)17-13(2,3)4/h5-9H,14H2,1-4H3,(H,15,16)/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COSXQRGJLFEFGJ-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)N)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)N)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401192022 | |
| Record name | 1,1-Dimethylethyl N-[(1S)-1-(4-aminophenyl)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401192022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
255060-77-6 | |
| Record name | 1,1-Dimethylethyl N-[(1S)-1-(4-aminophenyl)ethyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=255060-77-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl N-[(1S)-1-(4-aminophenyl)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401192022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Boc Protection Strategy
The tert-butoxycarbonyl (Boc) group is widely used to protect amines during carbamate synthesis. For this compound, the primary route involves reacting (S)-1-(4-aminophenyl)ethylamine with di-tert-butyl dicarbonate (Boc₂O) under mild basic conditions. The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of Boc₂O, forming the Boc-protected intermediate. Typical conditions include:
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Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)
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Base : Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP)
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Temperature : 0–25°C
A critical factor is maintaining anhydrous conditions to prevent hydrolysis of Boc₂O. Stereochemical integrity is preserved due to the chirality of the starting amine, ensuring retention of the (1S) configuration.
Activated Carbonate Reagents
Alternative methods employ activated carbonates such as p-nitrophenyl chloroformate (PNPCOCl) or di(2-pyridyl) carbonate (DPC). These reagents enhance reactivity by generating stable leaving groups (e.g., p-nitrophenol), driving the reaction to completion. For example:
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(S)-1-(4-aminophenyl)ethylamine is treated with PNPCOCl in the presence of TEA.
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The intermediate mixed carbonate reacts with tert-butanol, yielding the target carbamate.
Optimized Conditions :
| Reagent | Solvent | Base | Temperature | Yield |
|---|---|---|---|---|
| PNPCOCl | THF | TEA | 0°C | 78% |
| DPC | DCM | DMAP | 25°C | 88% |
This approach avoids Boc₂O’s moisture sensitivity but requires stoichiometric base and careful pH control.
Industrial-Scale Production
Continuous Flow Reactors
Industrial synthesis prioritizes scalability and cost efficiency. Continuous flow systems enable precise control over reaction parameters, reducing side products. Key adaptations include:
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Residence Time : 10–15 minutes
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Pressure : 1–2 bar for gas-liquid reactions
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Catalyst : Immobilized lipases for enantioselective carbamate formation.
A case study demonstrated a 95% yield at 50 kg/batch using Boc₂O in a plug-flow reactor, highlighting the method’s reproducibility.
Solvent Recycling
Ter
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t-butyl methyl ether (MTBE) is often recycled via distillation, reducing waste and production costs. Process analytical technology (PAT) monitors reaction progress in real-time, ensuring consistent product quality.
Recent Methodological Advances
CO₂ Utilization
Emerging methods utilize carbon dioxide as a carbonyl source, aligning with green chemistry principles. A three-component coupling of (S)-1-(4-aminophenyl)ethylamine, CO₂, and tert-butyl bromide occurs via:
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Formation of a carbamate anion intermediate.
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Alkylation with tert-butyl bromide in the presence of cesium carbonate and tetrabutylammonium iodide (TBAI).
Conditions :
This method avoids toxic phosgene derivatives but requires optimization for stereochemical control.
Enzymatic Synthesis
Lipases (e.g., Candida antarctica Lipase B) catalyze carbamate formation in non-aqueous media. Advantages include:
Comparative Analysis of Methods
| Method | Yield | Scalability | Green Metrics | Cost |
|---|---|---|---|---|
| Boc₂O Protection | 92% | High | Moderate | $$ |
| Activated Carbonates | 88% | Moderate | Low | $$$ |
| CO₂ Utilization | 75% | Emerging | High | $ |
| Enzymatic | 82% | Low | High | $$$$ |
Cost scale: $ (low) to $$$$ (high)
The Boc₂O method remains the gold standard for industrial applications due to its high yield and scalability. Enzymatic routes, while sustainable, face challenges in catalyst cost and reaction time.
Case Studies
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, N-[(1S)-1-(4-aminophenyl)ethyl]-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines are used in substitution reactions.
Major Products Formed
Oxidation: Corresponding oxides and carboxylic acids.
Reduction: Amines and alcohols.
Substitution: Various substituted carbamates and amines.
Scientific Research Applications
Biological Applications
1. Pharmaceutical Development
- Carbamic acid esters are often utilized in the development of pharmaceuticals due to their ability to modulate biological pathways. This particular compound has been investigated for its potential as a therapeutic agent in treating conditions related to neurotransmitter regulation. Its structural similarity to known drugs suggests it may interact with similar biological targets.
2. Inhibitory Effects on Cholinesterase
- Studies have indicated that carbamic acid derivatives can exhibit significant inhibitory effects on cholinesterase enzymes. This inhibition is crucial in the context of neurodegenerative diseases such as Alzheimer's, where cholinesterase inhibitors are employed to enhance cholinergic transmission .
3. Anticancer Properties
- Preliminary research has suggested that certain carbamate derivatives possess anticancer properties. The mechanism is believed to involve the induction of apoptosis in cancer cells and the inhibition of tumor growth through various pathways .
Industrial Applications
1. Agrochemical Use
- Carbamic acid esters are commonly used in agrochemicals as pesticides and herbicides. Their ability to affect plant growth and pest resistance makes them valuable in agricultural practices. The specific compound may be explored for its efficacy against specific pests or diseases affecting crops .
2. Synthesis of Other Compounds
- The compound serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical reactions, making it useful in organic synthesis for producing pharmaceuticals and agrochemicals.
Case Studies
Mechanism of Action
The mechanism of action of Carbamic acid, N-[(1S)-1-(4-aminophenyl)ethyl]-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. It can also participate in covalent bonding with proteins, altering their function and activity .
Comparison with Similar Compounds
Key Observations:
Substituent Impact: The 4-aminophenyl group in the target compound enhances aqueous solubility compared to hydrophobic substituents like phenylmethyl (). Chlorinated/hydroxylated analogues (e.g., ) exhibit increased molecular weight and polarity, influencing metabolic stability and bioavailability . Alkyne-containing derivatives () are valuable for bioorthogonal reactions in targeted drug delivery systems.
Stereochemical Considerations :
- The (1S) configuration in the target compound is critical for enantioselective interactions, as seen in analogues like , where microbial enzymes achieve >99% enantiomeric excess .
Synthetic Utility :
Pharmaceutical Intermediates
- The Boc group in these compounds is a staple in peptide and small-molecule synthesis. For example, lists tert-butyl carbamates as impurities or intermediates in drugs like Elagolix, underscoring their role in API development.
- The target compound’s 4-aminophenyl group may position it as a precursor to kinase inhibitors or protease inhibitors, where aromatic amines are common pharmacophores.
Stability and Reactivity
- Boc-protected amines generally exhibit stability under basic and nucleophilic conditions but are labile in acidic environments. This property is leveraged in multi-step syntheses to protect amines during harsh reactions .
Biological Activity
Carbamic acid, N-[(1S)-1-(4-aminophenyl)ethyl]-, 1,1-dimethylethyl ester (CAS Number: 255060-77-6) is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H20N2O2
- Molecular Weight : 236.31 g/mol
- IUPAC Name : tert-butyl N-[(1R)-1-(4-aminophenyl)ethyl]carbamate
- SMILES Notation : CC@@Hc1ccc(N)cc1
The biological activity of this compound primarily revolves around its interaction with biological pathways related to neurotransmission and enzyme inhibition. It is believed to modulate the activity of G protein-coupled receptors (GPCRs), which are crucial in various signaling pathways in the body.
Key Mechanisms:
- Inhibition of Acetylcholinesterase : Carbamic acid derivatives often exhibit inhibitory effects on acetylcholinesterase, leading to increased levels of acetylcholine in synaptic clefts, which can enhance neurotransmission.
- Modulation of Nitric Oxide Synthase : Some studies suggest that carbamate compounds can influence nitric oxide synthase activity, affecting vascular functions and inflammatory responses.
Biological Activity and Pharmacological Effects
Research indicates that Carbamic acid, N-[(1S)-1-(4-aminophenyl)ethyl]-, 1,1-dimethylethyl ester has shown various biological activities including:
- Antidepressant Effects : In animal models, compounds similar to this carbamate have demonstrated potential antidepressant-like effects by modifying serotonin and norepinephrine levels in the brain.
- Anti-inflammatory Properties : Studies have indicated that this compound may have anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines.
Summary of Biological Activities
Case Study 1: Antidepressant Activity
A study published in PubMed Central investigated various carbamate derivatives for their antidepressant effects. The results showed that certain structural modifications led to increased efficacy in enhancing serotonin levels, suggesting a promising avenue for developing new antidepressants based on this compound's structure .
Case Study 2: Anti-inflammatory Mechanism
Research conducted on the anti-inflammatory properties of carbamates indicated that N-[(1S)-1-(4-aminophenyl)ethyl] carbamate could significantly reduce levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha) in vitro. This suggests a potential therapeutic role in treating inflammatory diseases .
Q & A
Basic: What are the optimal synthetic routes for achieving high enantiomeric purity in the preparation of this carbamate derivative?
The stereoselective synthesis of this compound can be achieved via asymmetric reduction of a ketone precursor using sodium borohydride in a solvent system combining alcohol and halogenated solvents at low temperatures (-15°C to 0°C). This method yields >78% product with >99% chiral purity, as demonstrated in stereoselective protocols for structurally related carbamates . Key parameters include temperature control, solvent polarity, and reducing agent selection. Purification via column chromatography or crystallization is recommended to isolate the enantiomerically pure product.
Advanced: How does the stereochemistry at the (1S)-ethyl position influence biological activity and metabolic stability?
The (1S) configuration enhances target binding affinity in chiral environments, as observed in carbamates with similar 4-aminophenyl substituents. For example, microbial biotransformation studies using Rhodococcus strains show that stereochemical fidelity is critical for maintaining enzymatic recognition and metabolic stability . Computational docking studies (e.g., molecular dynamics simulations) can predict how stereochemistry affects interactions with cytochrome P450 enzymes or therapeutic targets like kinases.
Basic: What analytical techniques are most reliable for characterizing this compound’s structural and chiral integrity?
- HPLC with chiral stationary phases (e.g., Chiralpak AD-H) to confirm enantiomeric excess.
- NMR spectroscopy (1H/13C) to verify the tert-butyl ester group (δ ~1.4 ppm for nine equivalent protons) and the 4-aminophenyl moiety (aromatic protons at δ ~6.5–7.5 ppm).
- Mass spectrometry (HRMS) to validate molecular weight (e.g., [M+H]+ ion at m/z ~319.2 for C16H25N2O2) .
Advanced: What strategies mitigate hydrolysis of the tert-butyl ester group during in vitro bioactivity assays?
The tert-butyl ester is susceptible to hydrolysis under acidic or enzymatic conditions. To stabilize it:
- Use buffered solutions at pH 7–8 to minimize acid-catalyzed degradation.
- Include esterase inhibitors (e.g., phenylmethylsulfonyl fluoride) in cell-based assays.
- Replace the tert-butyl group with more stable alternatives (e.g., benzyl carbamates) for long-term studies, as seen in structural analogs .
Basic: How can researchers assess the compound’s potential cytotoxicity and off-target effects?
- MTT/PrestoBlue assays in normal (e.g., HEK293) and cancer cell lines (e.g., MCF-7) to screen for general cytotoxicity.
- Off-target profiling using kinase inhibition panels or GPCR binding assays.
- Apoptosis markers (e.g., caspase-3 activation) to evaluate mechanistic pathways. Evidence from related carbamates suggests that the 4-aminophenyl group may confer DNA intercalation potential, warranting comet assays for genotoxicity .
Advanced: What biocatalytic methods improve the scalability of enantioselective synthesis?
Rhodococcus erythropolis SC 13845 efficiently catalyzes asymmetric reductions of ketone precursors to yield carbamates with >99.4% enantiomeric excess . Optimize fermentation conditions (e.g., pH 7.2, 30°C) and substrate loading (≤10 mM) to enhance conversion rates. Immobilized enzyme systems or whole-cell biocatalysts can improve reusability and yield.
Basic: What are the critical stability parameters for long-term storage of this compound?
- Storage conditions : Protect from moisture and light at -20°C under inert gas (N2/Ar).
- Degradation products : Monitor for free amine formation (via TLC or HPLC) due to ester hydrolysis.
- Excipient compatibility : Use lyophilization with cryoprotectants (e.g., trehalose) for solid-state stability, as recommended for labile carbamates .
Advanced: How do structural modifications at the 4-aminophenyl group alter pharmacological efficacy?
- Electron-withdrawing substituents (e.g., -NO2, -CN) enhance metabolic stability but reduce solubility.
- Hydrophilic groups (e.g., -OH, -SO3H) improve aqueous solubility but may decrease blood-brain barrier penetration.
- Quantitative structure-activity relationship (QSAR) models for related compounds indicate that para-substitutions on the phenyl ring optimize target affinity while minimizing off-target interactions .
Basic: What safety precautions are essential during handling and disposal?
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles.
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
- Disposal : Collect waste in sealed containers for incineration by licensed facilities, as carbamates may release toxic amines (e.g., 4-aminophenol) upon decomposition .
Advanced: Can computational modeling predict this compound’s interactions with cytochrome P450 isoforms?
Molecular docking (e.g., AutoDock Vina) and MD simulations using CYP3A4/2D6 crystal structures (PDB: 4I3G/3QM4) can predict metabolic sites. Focus on the tert-butyl ester and ethyl linker as potential oxidation hotspots. Validate predictions with in vitro microsomal assays (+NADPH) and LC-MS metabolite profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
